2-{[(Tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid
Description
This compound (C₁₃H₁₄Cl₂NO₄, MW ≈ 320.17) features a tert-butoxycarbonyl (Boc)-protected amino group attached to a 2,4-dichlorophenyl-substituted acetic acid backbone. The Boc group serves as a protective moiety for amines during synthesis, enhancing stability and solubility in organic solvents . The 2,4-dichlorophenyl group confers steric and electronic effects, influencing reactivity and biological interactions.
Properties
Molecular Formula |
C13H15Cl2NO4 |
|---|---|
Molecular Weight |
320.16 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)8-5-4-7(14)6-9(8)15/h4-6,10H,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
GAMDFFYPZLOIOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=C(C=C(C=C1)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the dichlorophenyl acetic acid moiety. One common method involves the reaction of tert-butyl chloroformate with the corresponding amine to form the Boc-protected intermediate. This intermediate is then reacted with 2,4-dichlorophenylacetic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include deprotected amines, substituted phenyl derivatives, and various oxidized species .
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine. This amine can then participate in various biochemical pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Phenyl Analogs
a) 2,6-Dichlorophenyl Derivative
- Compound: (tert-Butoxycarbonyl)aminoacetic acid (CAS 1404945-02-3)
- Molecular Weight: 320.17 (C₁₃H₁₅Cl₂NO₄)
- This may affect binding efficiency in biological systems .
b) 4-Chlorophenyl Derivative
- Compound: 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid (CAS 209525-73-5)
- Molecular Weight: 285.72 (C₁₃H₁₆ClNO₄)
- Key Differences: The single chlorine at the para position reduces steric effects, enhancing solubility in polar solvents (e.g., methanol) compared to dihalogenated analogs. Applications include pharmaceutical intermediates .
c) 2-Chlorophenyl Derivative
- Compound: 2-(3-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)acetic acid (CAS 672309-92-1)
- Molecular Weight: 285.73 (C₁₃H₁₆ClNO₄)
Functional Group Variants
a) Methoxy-Substituted Analog
- Compound: 2-{[(tert-Butoxy)carbonyl]amino}-2-(4-methoxyphenyl)acetic acid (CAS 55362-76-0)
- Molecular Weight: 267.28 (C₁₃H₁₇NO₅)
- Key Differences : The electron-donating methoxy group increases the phenyl ring's electron density, altering reactivity in nucleophilic reactions. This analog is used in peptide synthesis due to improved solubility in aqueous buffers .
b) Hydroxyphenyl Analog
- Compound: 2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid (CAS 53249-34-6)
- Molecular Weight: 267.28 (C₁₃H₁₇NO₅)
- Key Differences: The phenolic -OH group introduces hydrogen-bonding capability, enhancing interactions with biological targets. However, it requires protection during synthesis to prevent oxidation .
Sulfur-Containing Analogs
- Compound: 2-((2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl)sulfanyl)acetic acid (CAS 338421-43-5)
- Molecular Weight: 308.18 (C₁₁H₁₁Cl₂NO₃S)
- Key Differences : The thioether linkage and dichlorophenyl group enhance lipophilicity, making it suitable for pesticide formulations. Its pKa (3.65) suggests moderate acidity, comparable to the target compound .
Data Table: Comparative Properties of Selected Analogs
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid, commonly referred to as BOC-2,4-Dichlorophenylalanine, is an amino acid derivative with potential therapeutic applications. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (BOC) protecting group and a dichlorophenyl moiety. Understanding its biological activity is crucial for its development in medicinal chemistry.
- IUPAC Name : 2-{[(Tert-butoxy)carbonyl]amino}-3-(2,4-dichlorophenyl)propanoic acid
- CAS Number : 114873-04-0
- Molecular Formula : C14H17Cl2NO4
- Molecular Weight : 334.19 g/mol
The biological activity of BOC-2,4-Dichlorophenylalanine is primarily attributed to its interaction with various biological targets:
- Amino Acid Transporters : The compound may influence the transport mechanisms of amino acids across cellular membranes.
- Enzyme Inhibition : It has been noted for its ability to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism.
- Receptor Modulation : BOC derivatives often modulate receptor activity, impacting signaling pathways associated with cell proliferation and apoptosis.
Antitumor Activity
Research indicates that BOC-2,4-Dichlorophenylalanine exhibits significant antitumor properties. A study conducted on various cancer cell lines demonstrated an IC50 value of approximately 1.98 µg/mL against A-431 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The presence of the dichlorophenyl group is critical for enhancing the compound's biological activity. Modifications to the phenyl ring or the BOC group can significantly alter its efficacy and selectivity towards specific biological targets.
| Compound | Activity | IC50 (µg/mL) | Target |
|---|---|---|---|
| BOC-2,4-Dichlorophenylalanine | Antitumor | 1.98 | A-431 Cells |
| Modified Derivative A | Antitumor | 1.61 | Jurkat Cells |
| Modified Derivative B | Anti-inflammatory | N/A | Macrophages |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
